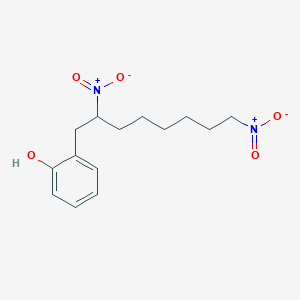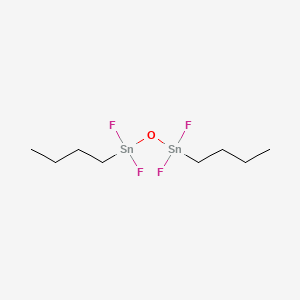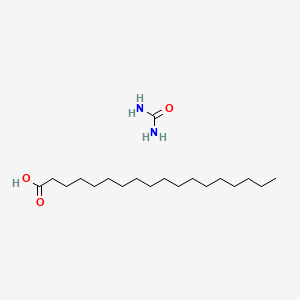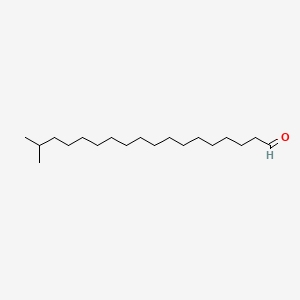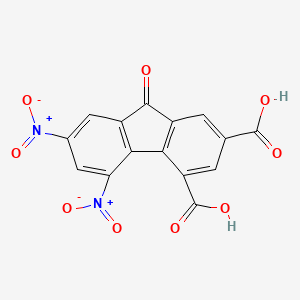
2,4-Dinitrofluorenone-5,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrofluorenone-5,7-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It contains two carboxyl groups (-COOH) and is characterized by the presence of nitro groups (-NO2) at the 2 and 4 positions on the fluorenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation The nitration process introduces nitro groups at specific positions on the fluorenone ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, and often involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of amino-fluorenone derivatives.
Substitution: Formation of various substituted fluorenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrofluorenone-5,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxyl groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can modulate the activity of enzymes and other biomolecules. The pathways involved may include oxidative stress pathways and enzyme inhibition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the fluorenone and dicarboxylic acid structure.
Fluorenone: Lacks the nitro and carboxyl groups but shares the fluorenone core structure.
Adipic Acid: A dicarboxylic acid but lacks the nitro and fluorenone structure.
Uniqueness
2,4-Dinitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of nitro groups and dicarboxylic acid functionality on a fluorenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
153363-87-2 |
|---|---|
Molekularformel |
C15H6N2O9 |
Molekulargewicht |
358.22 g/mol |
IUPAC-Name |
5,7-dinitro-9-oxofluorene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C15H6N2O9/c18-13-7-1-5(14(19)20)2-9(15(21)22)11(7)12-8(13)3-6(16(23)24)4-10(12)17(25)26/h1-4H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
HZWLLZFOPYIBAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B12646539.png)
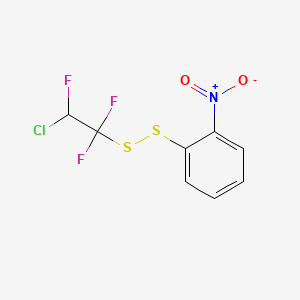

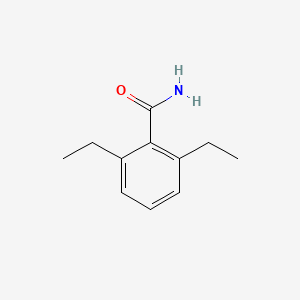
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

